2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a phenyl ring substituted with two bromine atoms at the 3 and 5 positions, an ethanamine chain, and a hydrochloride group. Its unique structure imparts specific chemical properties that make it valuable in synthetic chemistry and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride typically involves the bromination of phenylethylamine. The process begins with the preparation of 3,5-dibromophenylacetonitrile, which is then reduced to 3,5-dibromophenylethylamine. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Acylation Reactions: The amine group can react with acyl chlorides to form amides.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide or alkoxide ions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Acylation Reactions: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation Reactions: Formation of imines or nitriles.
Reduction Reactions: Formation of secondary or tertiary amines.
Acylation Reactions: Formation of amides.
Scientific Research Applications
2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine atoms and the amine group allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(3,5-Dichlorophenyl)ethan-1-amine Hydrochloride: Similar structure but with chlorine atoms instead of bromine.
2-(3,5-Difluorophenyl)ethan-1-amine Hydrochloride: Contains fluorine atoms instead of bromine.
2-(3,5-Dimethylphenyl)ethan-1-amine Hydrochloride: Contains methyl groups instead of bromine.
Uniqueness: The presence of bromine atoms in 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride imparts unique electronic and steric properties, making it distinct from its analogs
Properties
Molecular Formula |
C8H10Br2ClN |
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Molecular Weight |
315.43 g/mol |
IUPAC Name |
2-(3,5-dibromophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9Br2N.ClH/c9-7-3-6(1-2-11)4-8(10)5-7;/h3-5H,1-2,11H2;1H |
InChI Key |
MXFRRCXHGRCMTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CCN.Cl |
Origin of Product |
United States |
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